

A Technical Guide to L-Sorbitol-13C: Isotopic Purity and Enrichment

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-Sorbitol-13C**, focusing on the critical parameters of isotopic purity and enrichment. Understanding these concepts is paramount for the successful application of 13C-labeled compounds in metabolic research, drug development, and clinical diagnostics. This guide details the analytical methodologies used to determine these properties, presents quantitative data for commercially available standards, and illustrates the biochemical context of sorbitol metabolism.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

In the realm of stable isotope-labeled compounds, the terms "isotopic purity" and "isotopic enrichment" are often used, sometimes interchangeably, leading to confusion. However, they represent distinct and crucial quality attributes of an isotopically labeled molecule like **L-Sorbitol-13C**.

 Isotopic Purity: This parameter refers to the percentage of molecules of a compound that are labeled with the desired isotope. For instance, a batch of L-Sorbitol-1-13C with 99% isotopic purity means that 99% of the sorbitol molecules in that batch contain a 13C atom at the C1 position. The remaining 1% of the molecules would be unlabeled (containing only 12C at all carbon positions).



Isotopic Enrichment: This term describes the abundance of a specific isotope at a particular atomic position in a molecule, expressed as a percentage of the total isotopes at that position. For a 13C-labeled compound, it represents the percentage of the labeled carbon atom that is 13C. For example, a 99 atom % 13C enrichment for L-Sorbitol-1-13C indicates that at the C1 position, 99% of the carbon atoms are 13C and 1% are the naturally abundant 12C.

It is important to note that for a singly labeled compound, the values for isotopic purity and isotopic enrichment are often very similar. However, for molecules with multiple labeled sites, the distinction becomes more critical.

Quantitative Data of Commercially Available L-Sorbitol-13C

The quality of isotopically labeled standards is a critical factor in the accuracy and reproducibility of experimental results. The following table summarizes the isotopic purity and enrichment specifications for various commercially available **L-Sorbitol-13C** isotopologues.

Product Name	Labeling Position	Isotopic Purity/Enrichm ent	Chemical Purity	Supplier (Example)
D-Sorbitol-1-13C	C1	99 atom % 13C[1]	≥98%	Sigma-Aldrich
D-Sorbitol-2-13C	C2	99 atom % 13C	99% (CP)[2]	Sigma-Aldrich
D-Sorbitol-U- 13C6	Uniformly labeled	98%	98%[3][4][5]	Cambridge Isotope Laboratories, Inc.
D-Sorbitol-13C	Not specified	98.0%	Not specified	MedchemExpres s

Experimental Protocols for Determination of Isotopic Purity and Enrichment



The accurate determination of isotopic purity and enrichment relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a powerful tool for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. For **L-Sorbitol-13C**, this technique can precisely quantify the relative abundance of the 13C-labeled and unlabeled molecules.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed protocol for the quantitative analysis of sorbitol in biological samples using LC-MS/MS has been described and can be adapted for isotopic enrichment analysis.[6][7]

Sample Preparation (from Human Plasma):[6][7]

- Protein Precipitation: To 50 μL of plasma, add 200 μL of acetonitrile containing the internal standard (e.g., uniformly 13C-labeled sorbitol, D-Sorbitol-U-13C6).
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Supernatant Transfer: Transfer 150 μL of the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Parameters:

- LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sorbitol.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.



- Ionization: Electrospray ionization (ESI) in negative mode is often employed for sorbitol analysis.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for unlabeled sorbitol (m/z 181.1 -> 89.1) and 13C6-sorbitol (m/z 187.1 -> 92.1) would be monitored.

Data Analysis:

The isotopic enrichment is calculated by comparing the peak areas of the 13C-labeled sorbitol to the unlabeled sorbitol. The ratio of these areas, after correcting for the natural abundance of 13C, provides the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

13C NMR spectroscopy is a direct and powerful method for determining the isotopic purity of 13C-labeled compounds. It allows for the identification and quantification of the 13C label at specific atomic positions.

Methodology: Quantitative 13C NMR

Sample Preparation:[1][8][9][10]

- Dissolution: Dissolve an accurately weighed amount of the L-Sorbitol-13C sample (typically 10-50 mg for good signal-to-noise) in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a clean NMR tube.
- Internal Standard: Add a known amount of an internal standard for quantification if required.
- Filtration: Filter the solution to remove any particulate matter.

NMR Acquisition Parameters:

• Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.



- Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically used. For accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).
- Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) is crucial for accurate integration.
- Number of Scans: A sufficient number of scans should be acquired to achieve a good signalto-noise ratio.

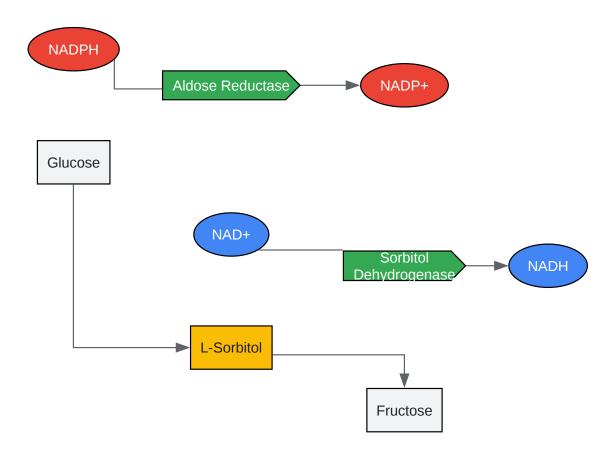
Data Analysis:

The isotopic purity is determined by integrating the signal of the 13C-labeled carbon and comparing it to the signals of the corresponding carbon in any unlabeled species present. The relative integrals directly correspond to the molar ratio of the labeled and unlabeled molecules.

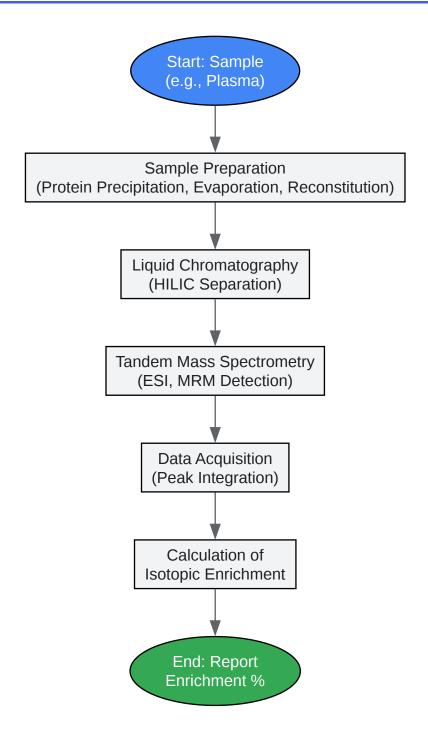
Mandatory Visualizations Biochemical Pathway: The Polyol Pathway

L-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[11][12][13][14] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.

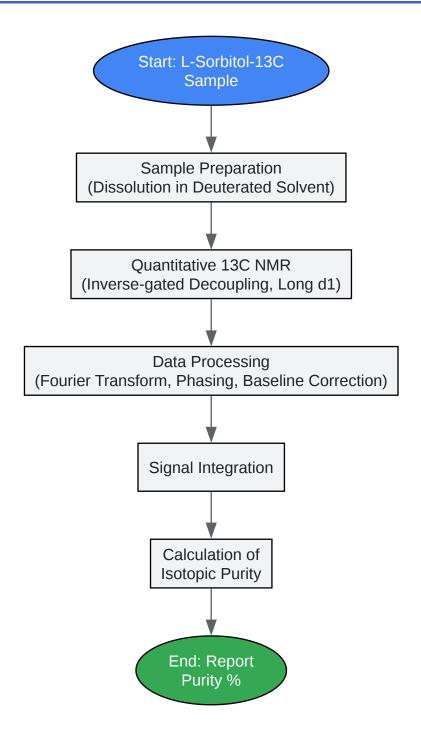












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